molecular formula C22H19F3N4O3 B11022595 5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

Cat. No.: B11022595
M. Wt: 444.4 g/mol
InChI Key: RKRIPGYDKRFXCG-UHFFFAOYSA-N
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Description

The compound 5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core linked to a 3,4-dihydroquinazolin-4-one moiety and a 3,4,5-trifluorophenyl group. Key structural attributes include:

  • Pyrrolidine-5-oxo group: Likely influences conformational rigidity and hydrogen-bonding interactions.
  • 3,4-Dihydroquinazolin-4-one: A bicyclic system associated with kinase inhibition and DNA-binding activity in medicinal chemistry.
  • 3,4,5-Trifluorophenyl substituent: Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Properties

Molecular Formula

C22H19F3N4O3

Molecular Weight

444.4 g/mol

IUPAC Name

5-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H19F3N4O3/c1-11(2)29-10-26-18-4-3-13(6-15(18)22(29)32)27-21(31)12-5-19(30)28(9-12)14-7-16(23)20(25)17(24)8-14/h3-4,6-8,10-12H,5,9H2,1-2H3,(H,27,31)

InChI Key

RKRIPGYDKRFXCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide typically involves multi-step organic synthesis:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides under reflux conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often constructed through the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Coupling of the Cores: The quinazolinone and pyrrolidine cores are coupled using amide bond formation techniques, typically involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone and pyrrolidine rings.

    Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohol derivatives.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives of the trifluorophenyl group.

Scientific Research Applications

Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities. The specific biological activity of 5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide has not been extensively characterized but is expected to include:

  • Anticancer Activity : The presence of the trifluorophenyl group is associated with enhanced anticancer properties. Compounds in related studies have shown significant growth inhibition against various cancer cell lines. For instance, compounds similar to this structure have demonstrated percent growth inhibitions ranging from 51% to 86% against different cancer types .
  • Antidiabetic Potential : As observed in related compounds, there is potential for this molecule to exhibit anti-diabetic activity. The trifluoro group may enhance the interaction with biological targets involved in glucose metabolism .

Case Studies and Research Findings

Several studies have explored compounds structurally similar to 5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide , providing insights into its potential applications:

StudyFindings
Study AInvestigated the anticancer properties of related compounds showing significant inhibition against glioblastoma cell lines .
Study BExplored the synthesis and biological assessment of trifluorophenyl derivatives indicating potential for anti-diabetic effects in vivo .
Study CAnalyzed pharmacokinetic properties and metabolic stability of similar quinazoline derivatives suggesting favorable profiles for drug development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the pyrrolidine ring may enhance binding affinity and specificity. The trifluorophenyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analog 1: 5-[4-[(2-Ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide

Key Features :

  • Quinoxaline core (vs.
  • Piperazine linker : Enhances solubility and bioavailability compared to the direct pyrrolidine linkage in the target compound.
  • Fluorine substitutions: Limited to the quinoxaline and pyridine rings, reducing overall lipophilicity compared to the trifluorophenyl group in the target compound.

Inferred Properties :

  • Higher solubility due to piperazine but lower metabolic stability from fewer fluorine atoms.
  • Likely targets kinases or G-protein-coupled receptors (GPCRs) based on quinoxaline’s historical applications .

Structural Analog 2: 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Key Features :

  • Chlorine and trifluoromethyl groups : Chlorine enhances electrophilicity, while the trifluoromethyl group increases steric bulk and metabolic resistance.
  • 2,4-Difluorophenyl substituent : Fewer fluorine atoms than the target compound’s 3,4,5-trifluorophenyl group, likely reducing hydrophobic interactions.

Inferred Properties :

  • Enhanced metabolic stability due to trifluoromethyl but lower target affinity compared to quinazolinone-containing compounds.
  • Potential applications in protease inhibition or as a building block for fluorinated pharmaceuticals .

Structural Analog 3: Pyrazoline Derivatives (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)

Key Features :

  • Pyrazoline core: A five-membered dihydropyrazole ring, distinct from the pyrrolidine or quinazolinone systems.

Inferred Properties :

  • Lower conformational rigidity compared to the target compound’s bicyclic systems.
  • Primarily used as intermediates in synthesizing antifungal or anti-inflammatory agents .

Data Table: Structural and Functional Comparison

Feature Target Compound Analog 1 (Quinoxaline) Analog 2 (Pyridine) Analog 3 (Pyrazoline)
Core Structure Pyrrolidine + Quinazolinone Quinoxaline + Pyridine Pyridine Pyrazoline
Fluorine Substituents 3,4,5-Trifluorophenyl 5-Fluoro (quinoxaline), 6-fluoro 2,4-Difluorophenyl + CF3 4-Fluorophenyl
Key Functional Groups 5-Oxo, Propan-2-yl Piperazine, Ethyl Chlorine, Trifluoromethyl Carbaldehyde
Molecular Weight (Da)* ~475 (estimated) ~520 (estimated) ~485 (CAS 338977-82-5) ~280 (estimated)
Likely Targets Kinases, DNA topoisomerases GPCRs, Kinases Proteases, Enzymes Anti-inflammatory targets

*Molecular weights estimated based on structural formulas.

Research Findings and Implications

  • Fluorination Impact : The target compound’s 3,4,5-trifluorophenyl group likely enhances binding to hydrophobic pockets in target proteins compared to analogs with fewer fluorine atoms .
  • Metabolic Stability : The trifluorophenyl and propan-2-yl groups may reduce oxidative metabolism, extending half-life compared to Analog 2’s chlorine-substituted pyridine .

Biological Activity

The compound 5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide (referred to as Compound A) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

Compound A features a quinazolinone core coupled with a pyrrolidine moiety and a trifluorophenyl substituent. The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structural motifs to Compound A exhibit significant anticancer properties. For instance, derivatives of quinazolinones have been shown to inhibit various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Compound AA549TBDTBD
Quinazoline BHCT 11610PDGF receptor antagonist
Quinazoline CMDA-MB2312Aurora kinase inhibitor

In studies involving related quinazolinone derivatives, it was found that certain compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. For example, a series of 4-[4-(N-substituted(thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives showed potent inhibitory activity against the PDGF receptor, which is implicated in tumor growth and metastasis .

The mechanism by which Compound A exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. Similar compounds have been documented to modulate signaling pathways associated with cell proliferation and apoptosis. For instance, quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), leading to reduced tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be significantly influenced by their substituents. For example:

  • The presence of electron-withdrawing groups (like trifluoromethyl) can enhance potency.
  • Alkyl substitutions on the nitrogen atoms can affect solubility and bioavailability.

In one study, 5-substituted quinazolines consistently showed greater potency in inhibiting PI3K and HDAC enzymes compared to their 4-substituted counterparts . This highlights the importance of careful design in optimizing therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of quinazoline derivatives similar to Compound A:

  • Antitumor Efficacy : A study demonstrated that a series of quinazoline derivatives had significant antitumor activity against various cancer cell lines including A549 (lung cancer) and MDA-MB231 (breast cancer). The most potent compound showed an IC50 value of 2 µM against MDA-MB231 cells .
  • Inhibition of Kinases : Research has indicated that certain quinazoline derivatives act as effective inhibitors of Aurora kinases, which play crucial roles in mitosis and are frequently overexpressed in cancers .
  • Selectivity and Safety : Compounds exhibiting selective toxicity towards cancer cells while sparing normal fibroblasts have been identified, suggesting potential for therapeutic applications with reduced side effects .

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